![molecular formula C17H16N2O3S B2867488 N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 868368-85-8](/img/structure/B2867488.png)
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
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Overview
Description
“N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide” is a chemical compound with the molecular formula C20H22N2O5S2 . It is a member of benzothiazoles.
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by its molecular formula C20H22N2O5S2 . Further details about its structure are not available in the retrieved sources.Scientific Research Applications
Synthesis and Characterization
- Novel benzamide derivatives, including compounds similar to N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide, have been synthesized and characterized through various methods such as IR, NMR, mass spectrometry, and X-ray analysis. These compounds are of interest due to their complex chemical structures and potential applications in various fields (Hossaini et al., 2017).
Anticancer Applications
- Some benzamide derivatives have been evaluated for their anticancer activity against various human cancer cell lines. Their structures, characterized by spectral analysis, have shown promising results in inhibiting cancer cell growth, making them potential candidates for cancer treatment (Tiwari et al., 2017).
Antimicrobial and Antioxidant Activities
- Benzamide compounds, similar in structure to the compound , have been synthesized and tested for their antimicrobial and antioxidant activities. These compounds have shown effectiveness against various bacteria and possess significant antioxidant properties, indicating their potential in medical applications (Yakan et al., 2020).
Corrosion Inhibition
- Benzothiazole derivatives have been used as corrosion inhibitors for steel, showcasing their potential in industrial applications. Their ability to adsorb onto surfaces and protect against corrosion highlights their usefulness in material science and engineering (Hu et al., 2016).
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Similar compounds have been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory molecules such as nitric oxide (no), interleukin-1β (il-1β), and tumor necrosis factor-α (tnf-α) .
Biochemical Pathways
It has been suggested that similar compounds can suppress the nuclear translocation of nuclear factor-κb (nf-κb), a key regulator of inflammatory responses
Result of Action
The compound has been suggested to have anti-inflammatory effects, as evidenced by its ability to decrease the production of pro-inflammatory molecules . .
Action Environment
It is known that environmental conditions can significantly influence the stability of terrestrial ecosystems , suggesting that similar principles may apply to the action of this compound
properties
IUPAC Name |
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-19-14-12(21-2)9-10-13(22-3)15(14)23-17(19)18-16(20)11-7-5-4-6-8-11/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZLRHNGKBWABB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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